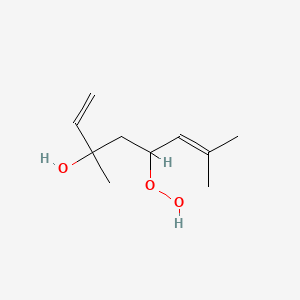
5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol is a chemical compound with the molecular formula C10H18O3. It is a hydroperoxide derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol typically involves the oxidation of linalool. One common method is the reaction of linalool with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group, yielding linalool or its derivatives.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Linalool, alcohol derivatives.
Substitution: Functionalized linalool derivatives.
Aplicaciones Científicas De Investigación
5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma
Mecanismo De Acción
The mechanism of action of 5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol involves its interaction with biological molecules. The hydroperoxide group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to various cellular responses, including apoptosis (programmed cell death) and inhibition of cell proliferation. The compound may also interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroperoxy-3,7-dimethyl-1,5-octadien-3-ol: Another hydroperoxide derivative with similar chemical properties.
Linalool: The parent compound, a terpene alcohol with a wide range of applications.
Linalyl formate: An ester derivative of linalool used in fragrances and flavors
Uniqueness
5-Hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol is unique due to its specific hydroperoxide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
827026-49-3 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
5-hydroperoxy-3,7-dimethylocta-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O3/c1-5-10(4,11)7-9(13-12)6-8(2)3/h5-6,9,11-12H,1,7H2,2-4H3 |
Clave InChI |
KKLGHOPDDLWGAU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(CC(C)(C=C)O)OO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)

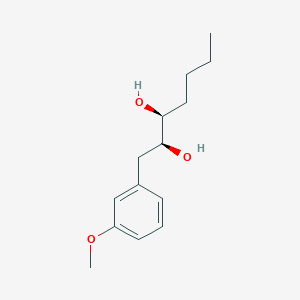
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
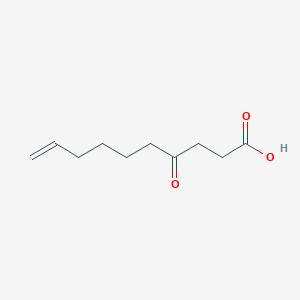
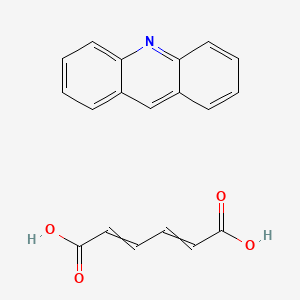
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
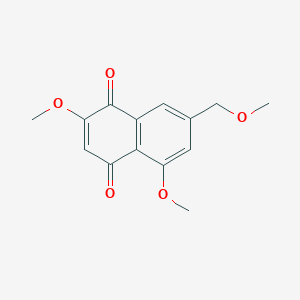
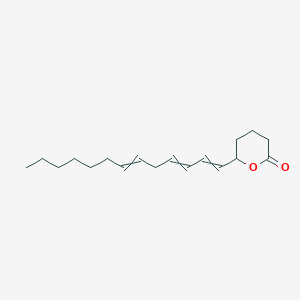
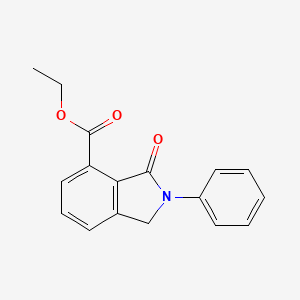
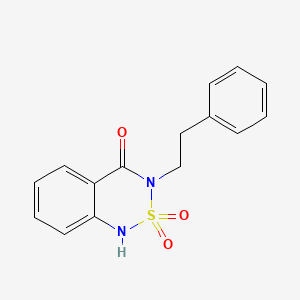
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
